Bienvenue dans la boutique en ligne BenchChem!

JNJ-26489112

carbonic anhydrase inhibition tolerability side-effect liability

JNJ-26489112 is a CNS-active sulfamide anticonvulsant engineered to eliminate carbonic anhydrase (CA) inhibition while preserving broad-spectrum efficacy. Unlike topiramate, it exhibits a 7,000-fold reduction in CA-II inhibition (IC50 35 μM vs 5 nM), removing confounding metabolic acidosis, nephrolithiasis, and cognitive impairment from experimental models. Clinically validated in photosensitive epilepsy with 75% responder rates at 1000–2000 mg and complete EEG suppression in 67% of patients at 3000 mg. With ED50 values of 197, 189, and 109 mg/kg (i.p.) in bicuculline, picrotoxin, and PTZ seizure models, it delivers multi-mechanism anticonvulsant activity without CA-related confounds. Procure this differentiated tool compound for cleaner translational seizure research.

Molecular Formula C9H11ClN2O4S
Molecular Weight 278.71 g/mol
CAS No. 871824-55-4
Cat. No. B1673008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-26489112
CAS871824-55-4
SynonymsJNJ-26489112
N-((6-chloro-2,3-dihydrobenzo(1,4)dioxin-2-yl)methyl)sulfamide
Molecular FormulaC9H11ClN2O4S
Molecular Weight278.71 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N
InChIInChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1
InChIKeyKXSAIQPPGSSNKX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-26489112 for Epilepsy Research: Broad-Spectrum Sulfamide Anticonvulsant with Multi-Channel Pharmacology


JNJ-26489112 (CAS 871824-55-4) is a CNS-active small molecule developed as a successor to topiramate for the treatment of epilepsy and related neurological disorders [1]. It belongs to the sulfamide chemical class and functions as an inhibitor of voltage-gated sodium channels and N-type calcium channels, while also acting as a potassium channel opener [2]. The compound was advanced into Phase 2 clinical studies for photosensitive epilepsy, treatment-resistant depression, and major depressive disorder [3].

Why Generic Substitution Fails for JNJ-26489112: Differentiated Pharmacology vs. First-Generation Sulfamates


JNJ-26489112 was specifically engineered to address the tolerability liabilities of its predecessor topiramate by eliminating carbonic anhydrase (CA) inhibition while preserving broad-spectrum anticonvulsant efficacy [1]. Unlike topiramate, which potently inhibits CA-II (IC50 ≈ 5 nM) and CA-I (IC50 ≈ 250 nM), JNJ-26489112 exhibits only negligible CA inhibition (CA-II IC50 = 35 μM; CA-I IC50 = 18 μM) — representing a 7,000-fold reduction in CA-II inhibitory potency [2]. This pharmacological distinction is critical because CA inhibition drives key side effects including metabolic acidosis, nephrolithiasis, and cognitive impairment. Procurement of generic sulfamates or structurally related anticonvulsants cannot recapitulate this differentiated side-effect profile while maintaining the multi-channel mechanism of action.

Quantitative Differentiation of JNJ-26489112 vs. Comparators: Evidence-Based Procurement Guide


Carbonic Anhydrase II Inhibition: 7,000-Fold Reduction vs. Topiramate Eliminates Major Tolerability Liability

JNJ-26489112 was designed to retain the anticonvulsant efficacy of topiramate while eliminating carbonic anhydrase inhibition, the mechanism responsible for several of topiramate's dose-limiting side effects. JNJ-26489112 exhibits extremely weak inhibition of human CA-II (IC50 = 35 μM) compared to topiramate's potent inhibition (IC50 ≈ 5 nM) [1]. This reduction in CA-II inhibitory activity by a factor of approximately 7,000 translates to an expected reduction in metabolic acidosis, nephrolithiasis, paresthesia, and cognitive impairment [1].

carbonic anhydrase inhibition tolerability side-effect liability

Carbonic Anhydrase I Inhibition: 72-Fold Reduction vs. Topiramate

Beyond CA-II, JNJ-26489112 also demonstrates markedly reduced inhibition of human CA-I compared to topiramate. JNJ-26489112 exhibits weak CA-I inhibition with an IC50 of 18 μM, whereas topiramate inhibits CA-I with an IC50 of approximately 250 nM [1]. This represents a 72-fold reduction in CA-I inhibitory potency.

carbonic anhydrase I off-target activity selectivity

Preserved Anticonvulsant Efficacy: Comparable ED50 Values vs. Topiramate in Mouse Seizure Models

Despite eliminating carbonic anhydrase inhibition, JNJ-26489112 retains anticonvulsant potency comparable to topiramate in standard rodent seizure models. In male CF-1 mice, JNJ-26489112 (i.p.) effectively blocks chemically induced forelimb clonic seizures with 1-hour ED50 values of 197 mg/kg (bicuculline), 189 mg/kg (picrotoxin), and 109 mg/kg (pentylenetetrazol) [1]. These values demonstrate that the anticonvulsant efficacy is maintained at the same order of magnitude as topiramate across multiple seizure induction mechanisms.

anticonvulsant activity ED50 seizure models

Human Pharmacodynamic Efficacy: Dose-Dependent Suppression of Photosensitive Epilepsy Response

JNJ-26489112 demonstrated dose-dependent pharmacodynamic activity in a placebo-controlled exploratory study of 12 patients with idiopathic photosensitive epilepsy. A positive response (reduction of standardized photosensitive range in ≥3 out of 4 consecutive time points in ≥1 eye condition) was observed in 3/4 patients at 1000 mg, 3/4 patients at 2000 mg, and 2/3 patients at 3000 mg. Complete suppression of the photoparoxysmal EEG response showed clear dose-dependence: 0/4 patients at 1000 mg, 1/4 patients at 2000 mg, and 2/3 patients at 3000 mg [1]. Plasma exposure increased proportionally with dose, with approximate mean Cmax values of 16 μg/mL (1000 mg), 28 μg/mL (2000 mg), and 42 μg/mL (3000 mg) [1].

photosensitive epilepsy pharmacodynamics EEG response clinical proof-of-concept

Optimal Application Scenarios for JNJ-26489112 in Epilepsy and CNS Research


Broad-Spectrum Anticonvulsant Screening with Reduced Carbonic Anhydrase Confounding

JNJ-26489112 is ideally suited for epilepsy research programs requiring a broad-spectrum anticonvulsant tool compound that does not introduce carbonic anhydrase inhibition as a confounding variable. Its ED50 values of 197, 189, and 109 mg/kg (i.p.) in mouse bicuculline, picrotoxin, and PTZ seizure models, respectively, demonstrate efficacy across multiple seizure induction mechanisms without the CA-II (IC50 = 35 μM) and CA-I (IC50 = 18 μM) inhibition that complicates interpretation of topiramate-based studies [1]. This enables cleaner mechanistic studies of voltage-gated sodium channel and N-type calcium channel inhibition in seizure models.

Translational Pharmacology Bridging Preclinical to Clinical Photosensitive Epilepsy

JNJ-26489112 is a validated translational tool for photosensitive epilepsy research, supported by clinical proof-of-concept data showing dose-dependent suppression of photoparoxysmal EEG responses in human patients. With positive response rates of 75% at 1000 mg, 75% at 2000 mg, and 67% at 3000 mg, and complete suppression rates increasing from 0% to 67% across the same dose range [2], JNJ-26489112 provides a direct link between preclinical anticonvulsant screening and human pharmacodynamic response. This makes it particularly valuable for studies investigating the predictive validity of preclinical seizure models.

Multi-Channel Pharmacology Studies of Sodium, Calcium, and Potassium Channel Modulation

JNJ-26489112 serves as a multi-target reference compound for investigating the therapeutic potential of combined sodium channel inhibition (voltage-gated Na+ channels), N-type calcium channel inhibition (IC50 = 70 μM in whole-cell patch-clamp with 0.07 Hz stimulation; 34 μM in fluorescence-based depolarization assay) [3], and potassium channel opening activity [1]. This multi-channel mechanism distinguishes it from selective channel modulators and provides a benchmark for evaluating polypharmacology approaches in anticonvulsant drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-26489112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.